molecular formula C10H15LiN5O9P2S B1276980 Adenosine 5'-[beta-thio]diphosphate trilithium salt CAS No. 73536-95-5

Adenosine 5'-[beta-thio]diphosphate trilithium salt

Cat. No.: B1276980
CAS No.: 73536-95-5
M. Wt: 450.2 g/mol
InChI Key: OEBMRSUWQLOWOG-MCDZGGTQSA-N
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Properties

CAS No.

73536-95-5

Molecular Formula

C10H15LiN5O9P2S

Molecular Weight

450.2 g/mol

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate

InChI

InChI=1S/C10H15N5O9P2S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27);/t4-,6-,7-,10-;/m1./s1

InChI Key

OEBMRSUWQLOWOG-MCDZGGTQSA-N

SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N

Isomeric SMILES

[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N

Canonical SMILES

[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Adenosine 5'-[beta-thio]diphosphate Trilithium Salt

General Synthetic Strategy

The preparation of this compound typically involves the substitution of the beta phosphate oxygen in adenosine 5'-diphosphate (ADP) with a sulfur atom, generating a phosphorothioate linkage. This is achieved by chemical synthesis starting from adenosine 5'-diphosphate or related precursors.

Key Synthetic Approaches

Chemical Synthesis via Phosphorothioate Formation
  • The beta-thio substitution is introduced by reacting adenosine 5'-diphosphate with sulfurizing agents that selectively replace the bridging oxygen between the alpha and beta phosphate groups with sulfur.
  • The sulfurization step is often performed using reagents such as Lawesson’s reagent or other sulfur transfer agents under controlled conditions.
  • The reaction conditions are optimized to favor beta-phosphorothioate formation without affecting the alpha phosphate or the nucleoside moiety.
Non-Enzymatic Pyrophosphate Transfer Method (Supporting Context)
  • Although primarily for ADP preparation, a related non-enzymatic method involves transferring the terminal phosphate from ATP to methanol in acidic conditions, yielding ADP with high purity (~60% yield). This method can be adapted for nucleotide analog synthesis by modifying the phosphate group chemistry.

Purification Techniques

Purification is critical to isolate the trilithium salt form of Adenosine 5'-[beta-thio]diphosphate with high purity and to remove side products and unreacted starting materials.

  • Ion-Exchange Chromatography : The primary purification method uses ion-exchange chromatography on DEAE-Sephadex A-25 resin.
  • Gradient Elution : A gradient elution with 0.1–0.5 M triethylammonium bicarbonate buffer is employed to separate the product based on charge differences.
  • This method effectively separates the ADP-β-S trilithium salt from other nucleotides and impurities.

Conversion to Trilithium Salt Form

  • After synthesis and purification, the compound is converted to the trilithium salt form by treatment with lithium hydroxide or lithium carbonate.
  • This step ensures the compound is in the trilithium salt state, which improves solubility and stability for biochemical applications.

Detailed Research Findings and Data

Purity and Characterization

Parameter Specification/Result
Purity (HPLC) ≥80% to ≥96% depending on source and batch
Molecular Formula C10H12Li3N5O9P2S
Molecular Weight ~461.1 g/mol
CAS Number 73536-95-5
Salt Form Trilithium salt

Analytical Techniques for Verification

Stability and Biological Activity

  • The beta-thio modification confers enhanced resistance to enzymatic hydrolysis compared to native ADP.
  • The compound acts as a stable P2Y receptor agonist and is useful in studying purinergic signaling pathways.
  • It is also employed in enzyme interaction studies, where its stability allows prolonged activity without rapid degradation.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Notes
1 Starting material preparation Adenosine 5'-diphosphate or ATP derivatives Purified nucleotide precursor
2 Beta-phosphorothioate formation Sulfurizing agent (e.g., Lawesson’s reagent) Introduction of sulfur at beta phosphate bridge
3 Reaction monitoring and optimization Controlled temperature and pH Maximized yield of ADP-β-S
4 Purification Ion-exchange chromatography (DEAE-Sephadex A-25) with triethylammonium bicarbonate gradient Isolation of pure ADP-β-S
5 Conversion to trilithium salt Lithium hydroxide or lithium carbonate Trilithium salt form for enhanced stability
6 Final product characterization HPLC, NMR, MS Confirmation of purity and structure

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-[beta-thio]diphosphate trilithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various adenosine derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

ADP-β-S is characterized by its stability and resistance to hydrolysis compared to other nucleotide analogs. This stability allows it to serve effectively as both a substrate and inhibitor for enzymes that utilize adenosine monophosphate (AMP) in their activity. The compound primarily targets AMP-dependent enzyme systems and acts as a P2Y receptor agonist, influencing various cellular signaling pathways.

Key Mechanisms

  • Substrate and Inhibitor : Functions in enzyme assays involving AMP-dependent pathways.
  • Receptor Activation : Acts on P2Y receptors, which are crucial for mediating cellular responses to extracellular nucleotides.

Biochemical Studies

ADP-β-S is utilized extensively in biochemical research to explore enzyme mechanisms and regulatory pathways. It has been shown to activate glycogen phosphorylase in rat liver cells through an AMP-independent mechanism, highlighting its role in metabolic regulation.

Study Findings
Rat Liver CellsActivates glycogen phosphorylase; inhibits cyclic AMP rise after glucagon stimulation .
Enzyme InteractionServes as a substrate for AMP-activated protein kinase (AMPK), influencing metabolic processes .

Neuroscience Research

In neuropharmacology, ADP-β-S has been employed to study pain signaling pathways through its interaction with cannabinoid receptors. It has been used to induce neuropathic pain in animal models, allowing researchers to assess the effects of cannabinoid receptor activation on purinoceptor expression.

Application Details
Neuropathic Pain InductionUsed in rat models to study dorsal horn cannabinoid CB2 receptor effects .
P2Y Receptor StudiesInvestigated the role of P2Y receptors in neuronal firing and signaling .

Gastrointestinal Research

ADP-β-S has been applied in studies examining the myenteric control mechanisms of human esophageal motility. Researchers have focused on the effects of nitrergic and non-nitrergic neurotransmitters on esophageal function.

Research Focus Outcomes
Esophageal MotilityExplored neurotransmitter roles affecting motility .

Case Study 1: Activation of P2Y Receptors

A study demonstrated that ADP-β-S effectively inhibited M-current in hippocampal pyramidal neurons, leading to increased neuronal firing rates. This highlights its potential role in modulating excitability through P2Y receptor activation .

Case Study 2: Glycogen Metabolism

Research involving rat liver cells showed that ADP-β-S could activate glycogen phosphorylase independently of cyclic AMP, suggesting alternative signaling pathways that could be exploited for therapeutic purposes .

Biological Activity

Adenosine 5'-[beta-thio]diphosphate trilithium salt (ADP-β-S) is a modified form of adenosine diphosphate (ADP) that plays a significant role in various biological processes. This compound is characterized by a sulfur atom replacing a non-bridging oxygen atom in the beta-phosphate group, which alters its interaction with enzymes and receptors, making it a valuable tool in biochemical research.

ADP-β-S primarily functions as both a substrate and inhibitor for AMP-dependent enzyme systems. It acts as an agonist for P2Y purinergic receptors , which are G protein-coupled receptors involved in numerous signaling pathways. The compound's interaction with these receptors modulates intracellular calcium levels and activates downstream signaling cascades, influencing various cellular processes such as gene expression and metabolism.

PropertyDescription
Molecular FormulaC10H12Li3N5O10P2
Role in Cellular MetabolismActs as a substrate/inhibitor for AMP-dependent enzymes
P2Y Receptor AgonismModulates signaling pathways related to cell proliferation and differentiation

Biological Applications

ADP-β-S has been utilized in several research contexts:

  • Neuropathic Pain Studies : It has been used to induce neuropathic pain in animal models, particularly to explore the effects of cannabinoid receptor activation on purinoceptor expression .
  • Esophageal Motility : Research has employed ADP-β-S to investigate myenteric control mechanisms in human esophageal motility, focusing on the roles of nitrergic and non-nitrergic neurotransmitters.
  • Metabolic Pathway Analysis : The compound has been instrumental in studying purine metabolism and its implications in various physiological processes, including glycogenolysis and calcium signaling .

Case Studies

  • Glycogen Phosphorylase Activation :
    • In rat liver cells, ADP-β-S at micromolar concentrations activates glycogen phosphorylase through an adenosine 3':5'-cyclic monophosphate-independent mechanism. This activation is associated with an increase in cytosolic Ca²⁺ levels, although it does not significantly elevate inositol 1,4,5-trisphosphate (IP3) levels, differentiating its action from ATP .
  • Effects on Neuronal Activity :
    • ADP-β-S has been shown to influence neuronal activity by modulating neurotransmitter release and affecting calcium dynamics within neurons. This property has made it a candidate for studying synaptic transmission and plasticity .

Dosage Effects and Temporal Dynamics

The biological effects of ADP-β-S vary significantly with dosage:

  • Low Doses : Act primarily as selective agonists for P2Y receptors, modulating intracellular signaling without significant toxicity.
  • High Doses : Can lead to more pronounced effects on cellular metabolism and signaling pathways, potentially causing adverse effects if not properly controlled .

Q & A

Q. What are the primary applications of adenosine 5'-[β-thio]diphosphate trilithium salt (ADPβS) in signal transduction studies, and how is it experimentally deployed?

ADPβS is a stable analog of adenosine diphosphate (ADP) used to desensitize or antagonize P2Y purinergic receptors, which mediate intracellular calcium signaling and downstream pathways like ERK/Akt phosphorylation. For example, in studies of spontaneous neuronal activity, ADPβS (10 mmol·L⁻¹ for 30 min) was applied to induce P2Y receptor desensitization, isolating P2X receptor contributions to inhibitory responses . Key steps include:

  • Receptor desensitization protocols : Pre-incubate tissues/cells with ADPβS at 10 mmol·L⁻¹ for 30 min to block endogenous ADP signaling.
  • Cross-validation : Use selective P2X antagonists (e.g., NF279) and agonists (e.g., α,β-methylene ATP) to confirm specificity .

Q. How do researchers validate the specificity of ADPβS in blocking P2Y receptors without off-target effects?

Methodological validation involves:

  • Orthogonal assays : Compare ADPβS-treated samples with genetic knockouts (e.g., P2Y receptor-deficient models) or alternative antagonists (e.g., MRS 2179) to confirm consistent phenotypes .
  • Calcium imaging : Monitor intracellular Ca²⁺ flux using fluorescent dyes (e.g., Fura-2). ADPβS should not interfere with TRPC6-mediated receptor-operated calcium entry (ROCE), distinguishing its effects from unrelated pathways .

Q. What are the storage and solubility guidelines for ADPβS to ensure experimental reproducibility?

ADPβS is typically stored at -20°C in lyophilized form. For reconstitution:

  • Solvent : Use deionized water (50 mg/mL solubility) at pH 3.5–7.0.
  • Stability : Solutions remain active for ≤24 hours at 4°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the β-thio bond .

Advanced Research Questions

Q. How can researchers resolve contradictory data when ADPβS fails to inhibit P2Y-mediated pathways in certain cell types?

Contradictions often arise from:

  • Receptor subtype heterogeneity : P2Y receptors (e.g., P2Y1 vs. P2Y12) exhibit differential sensitivity to ADPβS. Use qPCR or flow cytometry to quantify receptor isoform expression .
  • Compensatory pathways : Combine ADPβS with inhibitors of parallel signaling (e.g., PLC/U73122) to unmask masked effects.
  • Dose optimization : Titrate ADPβS (1–50 mmol·L⁻¹) and extend incubation times (up to 60 min) for refractory systems .

Q. In calcium signaling studies, how does ADPβS compare to other ADP analogs (e.g., 2-MeSADP) in experimental outcomes?

  • Receptor affinity : ADPβS has lower affinity for P2Y1 compared to 2-MeSADP but higher resistance to ectonucleotidases, making it suitable for prolonged assays.
  • Functional readouts : Unlike 2-MeSADP (a full agonist), ADPβS acts as a partial agonist/antagonist, producing weaker IP3 accumulation but effective receptor desensitization .
  • Validation : Perform head-to-head comparisons using calcium flux assays and GTPγS binding to quantify efficacy .

Q. What experimental strategies mitigate interference from lithium ions in ADPβS when studying lithium-sensitive pathways (e.g., glycogen synthase kinase-3)?

  • Control experiments : Use equimolar LiCl in vehicle-treated groups to isolate lithium-specific effects.
  • Alternative salts : Substitute with sodium/potassium salts of ADPβS if commercially available (e.g., adenosine 5'-[β-thio]diphosphate disodium salt) .
  • Ion quantification : Measure intracellular Li⁺ via atomic absorption spectroscopy to correlate concentrations with observed phenotypes .

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